molecular formula C11H13NO3 B1149447 METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE CAS No. 115199-21-8

METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE

Cat. No.: B1149447
CAS No.: 115199-21-8
M. Wt: 207.22582
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a methoxyimino group and an o-tolyl group attached to an acetate moiety. It is commonly used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE typically involves the reaction of o-tolylacetic acid with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting methoxyimino derivative is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and suitable solvents.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxime esters depending on the substituent introduced.

Scientific Research Applications

METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-(methoxyimino)-2-(p-tolyl)acetate: Similar structure but with a para-tolyl group.

    Methyl (E)-2-(methoxyimino)-2-(m-tolyl)acetate: Similar structure but with a meta-tolyl group.

    Ethyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

METHYL 2-(METHOXYIMINO)-2-(2-METHYLPHENYL)ACETATE is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its para- and meta- counterparts.

Properties

CAS No.

115199-21-8

Molecular Formula

C11H13NO3

Molecular Weight

207.22582

IUPAC Name

methyl 2-methoxyimino-2-(2-methylphenyl)acetate

InChI

InChI=1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3

SMILES

CC1=CC=CC=C1C(=NOC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compounds of formula IV (X is CH) are prepared in an analogous manner by alkylation with methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate, as a single E isomer, can be prepared in two steps from 2-methylphenylacetate as described previously in U.S. Pat. No. 4,914,128. Compounds of formula V (X═N) are prepared by the reaction with methyl E-2-(bromomethyl)-phenyl-glyoxylate O-methyloxime in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl 2-(bromomethyl)-phenylglyoxylate O-methyloxime can be prepared as described in U.S. Pat. Nos. 4,999,042 and 5,157,144. Methyl 2-(bromomethyl)-phenylglyoxylate O-methyl-oxime is prepared from methyl 2-methylphenyl-acetate by treatment with an alkyl nitrite under basic conditions to provide after methylation, methyl 2-methyl-phenyl-glyoxalate O-methyl oxime which can also be prepared from methyl 2-methyl-phenylglyoxalate by treatment with 2-hydroxylamine hydrochloride and methylation or by treatment with methoxylamine hydrochloride.
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Synthesis routes and methods II

Procedure details

Compounds of formula XV (X is CH) are prepared by alkylation with methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate (XIV, where A═H, X═CH and L is Br) in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate, as a single E isomer, can be prepared in two steps from 2-methylphenylacetate as described previously in U.S. Pat. No. 4,914,128, columns 3-4. Compounds of formula XVI (X═N) are prepared by the reaction with methyl E-2-(bromomethyl)phenylglyoxylate O-methyloxime (XIV, where A═H, X═N and L is Br) in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl 2-(bromomethyl)phenylglyoxylate O-methyloxime can be prepared as described in U.S. Pat. No. 4,999,042, columns 17-18 and 5,157,144, columns 17-18. Methyl 2-(bromomethyl)phenylglyoxylate O-methyl-oxime is prepared from methyl 2-methylphenyl-acetate by treatment with an alkyl nitrite under basic conditions to provide after methylation, methyl 2-methyl-phenyl-glyoxalate O-methyl oxime which can also be prepared from methyl 2-methyl-phenylglyoxalate by treatment with 2-hydroxylamine hydrochloride and methylation or by treatment with methoxylamine hydrochloride.
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Synthesis routes and methods III

Procedure details

A mixture of 200 g (1.22 mol) of methyl 2-methylphenylacetate and 377 g (3.66 mol) of tert.-butyl nitrite in 400 ml of tert.-butanol is added rapidly to 150 g (1.34 mol) of potassium tert.-butylate in 1500 ml of anhydrous tert.-butanol, the reaction temperature increasing to 70° C. After a few minutes, the potassium salt which forms begins to precipitate, and the reaction solution becomes difficult to stir. The mixture is stirred for a further one hour, and 261 g (1.84 mol) of methyl iodide are added in one portion. The potassium salt slowly dissolves, and microcrystalline potassium iodide precipitates. The mixture is stirred at room temperature overnight and evaporated, the residue is taken up in methyl tert.-butyl ether/H2O, and the solution is washed several times with H2O, dried over sodium sulfate and re-evaporated. The residue obtained is dissolved in warm isopropanol. H2O is added until the turbidity has just disappeared, and the product is then allowed to crystallize out at 0° C. 114 g (45%, m.p. =65°-66° C.) of product are obtained.
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potassium tert.-butylate
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